Ceritinib dihydrochloride is classified as a selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer. It is primarily used in patients with ALK-positive tumors who have progressed on or are intolerant to crizotinib, another ALK inhibitor. Ceritinib was developed by Novartis and received approval from the U.S. Food and Drug Administration in 2014 for the treatment of ALK-positive metastatic non-small cell lung cancer .
The synthesis of ceritinib dihydrochloride involves several complex steps. A notable synthetic route includes the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperatures.
In industrial settings, batch crystallization methods are employed to purify ceritinib dihydrochloride. The crystallization process can be optimized by adjusting pH and selecting suitable solvent systems, such as ethanol-water or acetone-water mixtures .
Ceritinib dihydrochloride has a complex molecular structure characterized by its ability to inhibit the ALK enzyme. The molecular formula is C₂₃H₂₃Cl₂N₄O₂S, and it has a molecular weight of approximately 481.43 g/mol.
The structural analysis can be further supported by techniques such as X-ray powder diffraction (XRPD) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about the arrangement of atoms within the molecule .
Ceritinib dihydrochloride undergoes various chemical reactions that are essential for its synthesis and modification.
These reactions are crucial during the synthesis process and can affect the yield and purity of the final product. Challenges often arise during crystallization due to specific thermodynamic properties that require careful selection of solvent systems and conditions to optimize yield .
Ceritinib functions as an ATP-competitive inhibitor of ALK, disrupting its activity. By binding to the active site of ALK, ceritinib prevents autophosphorylation and subsequent phosphorylation of downstream signaling proteins such as signal transducer and activator of transcription 3 (STAT3). This inhibition leads to reduced cell proliferation and survival in ALK-driven cancers.
Ceritinib dihydrochloride exhibits several notable physical and chemical properties:
Differential scanning calorimetry (DSC) can be used to assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) provides insights into functional groups present within the molecule .
Ceritinib dihydrochloride is primarily utilized in oncology for treating patients with ALK-positive non-small cell lung cancer. Its targeted action allows for effective management of this specific cancer type while minimizing effects on normal cells.
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9